N1,N1-Dimethyl-N2-(4-methylbenzyl)ethane-1,2-diamine
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Overview
Description
N1,N1-Dimethyl-N2-(4-methylbenzyl)ethane-1,2-diamine is an organic compound with the molecular formula C12H20N2 It is a tertiary amine, characterized by the presence of a dimethylaminoethyl group and a 4-methylbenzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Dimethyl-N2-(4-methylbenzyl)ethane-1,2-diamine typically involves the reaction of 4-methylbenzyl chloride with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N1,N1-Dimethyl-N2-(4-methylbenzyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; mild to moderate temperatures.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Various nucleophiles (e.g., halides, alkoxides); room temperature to moderate heating.
Major Products
Oxidation Products: N-oxides
Reduction Products: Secondary amines
Substitution Products: Compounds with substituted dimethylaminoethyl groups
Scientific Research Applications
N1,N1-Dimethyl-N2-(4-methylbenzyl)ethane-1,2-diamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of N1,N1-Dimethyl-N2-(4-methylbenzyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)ethyl]-N-(2-methylbenzyl)amine
- N-[2-(dimethylamino)ethyl]-N-(3-methylbenzyl)amine
- N-[2-(dimethylamino)ethyl]-N-(4-chlorobenzyl)amine
Uniqueness
N1,N1-Dimethyl-N2-(4-methylbenzyl)ethane-1,2-diamine is unique due to the presence of the 4-methylbenzyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N',N'-dimethyl-N-[(4-methylphenyl)methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-11-4-6-12(7-5-11)10-13-8-9-14(2)3/h4-7,13H,8-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBWUMPLORYSJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398736 |
Source
|
Record name | N~1~,N~1~-Dimethyl-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65875-43-6 |
Source
|
Record name | N~1~,N~1~-Dimethyl-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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